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molecular formula C11H9BrN4 B8629732 2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine

2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine

Cat. No. B8629732
M. Wt: 277.12 g/mol
InChI Key: LKDUIAFRLXCNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371319B2

Procedure details

4-Amino-2-bromo-5-iodopyridine (5) (2.58 g 8.63 mmole), copper(I) iodide (164 mg 0.86 mmole) and bis(triphenylphosphine)palladium dichloride (216 mg 0.432 mmole) were weighed into a 100 mL flask and DMF (25 mL) with triethylamine (22 mL) was added. The mixture was stirred at r.t. for 15 minutes under nitrogen. 4-Ethynyl-1-methyl-1H-pyrazole (20) (945 mg at 100%, 8.91 mmole) in DMF (10 mL) and triethylamine (5 mL) was added to the flask. The reaction was stirred at r.t. for 1.75 hrs. The reaction was diluted with ethyl acetate (450 mL) and the solution was washed with water (3×240 mL), brine (120 mL), dried and evaporated. The residue was flash chromatographed (silica/ethyl acetate) to give the title compound (2.11 g, 88%). 1H-NMR (CDCl3, 500 MHz): δ 3.94 (s, 3H), 4.80 (br s, 2H), 6.79 (s, 1H), 7.59 (s, 1H), 7.66 (s, 1H), 8.15 (s, 1H).
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
164 mg
Type
catalyst
Reaction Step One
Quantity
216 mg
Type
catalyst
Reaction Step One
Quantity
945 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three
Quantity
22 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5](I)=[CH:4][N:3]=1.[C:10]([C:12]1[CH:13]=[N:14][N:15]([CH3:17])[CH:16]=1)#[CH:11]>CN(C=O)C.C(N(CC)CC)C.C(OCC)(=O)C.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([C:11]#[C:10][C:12]2[CH:13]=[N:14][N:15]([CH3:17])[CH:16]=2)=[CH:4][N:3]=1 |^1:40,59|

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
BrC1=NC=C(C(=C1)N)I
Name
copper(I) iodide
Quantity
164 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
216 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
945 mg
Type
reactant
Smiles
C(#C)C=1C=NN(C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 15 minutes under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at r.t. for 1.75 hrs
Duration
1.75 h
WASH
Type
WASH
Details
the solution was washed with water (3×240 mL), brine (120 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed (silica/ethyl acetate)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=NC=C(C(=C1)N)C#CC=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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